
Carbamic acid, dimethyl-, vinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dimethyl-, vinyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is characterized by the presence of a vinyl group attached to the ester functionality, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid, dimethyl-, vinyl ester can be synthesized through several methods. One common approach involves the reaction of dimethylcarbamoyl chloride with vinyl alcohol under basic conditions. The reaction typically proceeds at room temperature and yields the desired ester product.
Another method involves the transesterification of dimethylcarbamate with vinyl acetate in the presence of a catalyst such as sodium methoxide. This reaction is carried out under reflux conditions and results in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, dimethylcarbamoyl chloride and vinyl alcohol, are fed into the reactor along with a base such as sodium hydroxide. The reaction mixture is then heated to promote the formation of the ester product, which is subsequently purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, dimethyl-, vinyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved, resulting in the formation of dimethylcarbamic acid and vinyl alcohol.
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form corresponding carbamates or urethanes.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, alcohols, and appropriate catalysts.
Major Products Formed
Hydrolysis: Dimethylcarbamic acid, vinyl alcohol.
Oxidation: Aldehydes, carboxylic acids.
Substitution: Carbamates, urethanes.
Aplicaciones Científicas De Investigación
Carbamic acid, dimethyl-, vinyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbamates.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and coatings due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of carbamic acid, dimethyl-, vinyl ester involves the formation of covalent bonds with nucleophilic sites on target molecules. The ester group can undergo hydrolysis to release dimethylcarbamic acid, which can then interact with biological targets such as enzymes or receptors. The vinyl group can also participate in addition reactions, further modifying the target molecules.
Comparación Con Compuestos Similares
Carbamic acid, dimethyl-, vinyl ester can be compared with other carbamate esters such as:
Ethyl carbamate: Similar in structure but lacks the vinyl group, resulting in different reactivity and applications.
Methyl carbamate: Another simple carbamate ester with distinct chemical properties due to the absence of the vinyl group.
Phenyl carbamate: Contains an aromatic ring, which imparts different physical and chemical characteristics compared to the vinyl ester.
The presence of the vinyl group in this compound makes it unique, as it provides additional reactivity and potential for various chemical transformations.
Propiedades
Número CAS |
57933-88-7 |
|---|---|
Fórmula molecular |
C5H9NO2 |
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
ethenyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C5H9NO2/c1-4-8-5(7)6(2)3/h4H,1H2,2-3H3 |
Clave InChI |
ALLOWGSQGHGDPE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


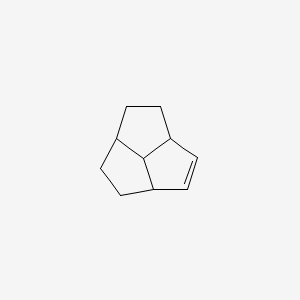
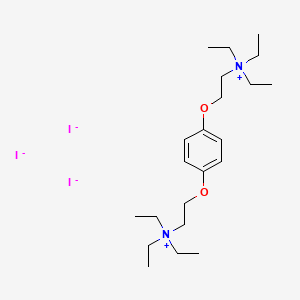
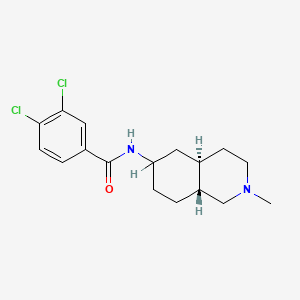
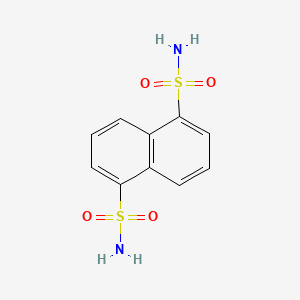
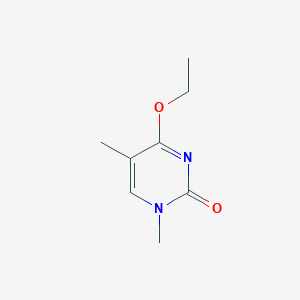
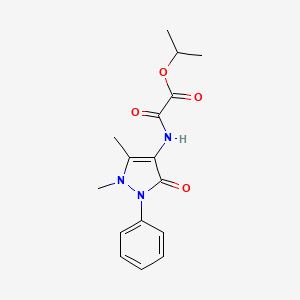
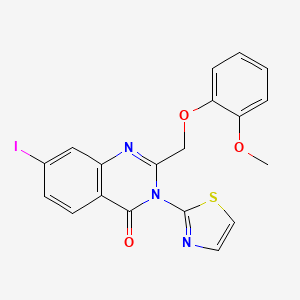
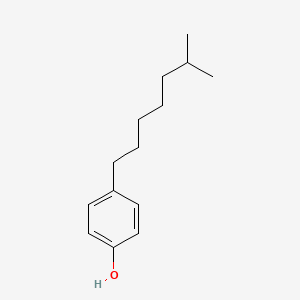
![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
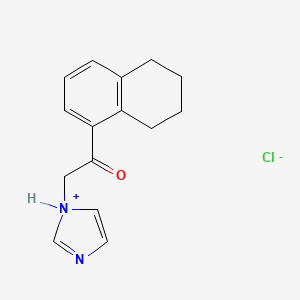
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
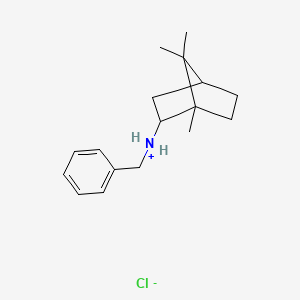
![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)
